molecular formula C18H20ClNO3 B8535082 2-{4-[(4-Chloroanilino)methyl]phenoxy}-2-methylbutanoic acid CAS No. 58336-66-6

2-{4-[(4-Chloroanilino)methyl]phenoxy}-2-methylbutanoic acid

Cat. No.: B8535082
CAS No.: 58336-66-6
M. Wt: 333.8 g/mol
InChI Key: ZVNLRFIXKURKHJ-UHFFFAOYSA-N
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Description

2-{4-[(4-Chloroanilino)methyl]phenoxy}-2-methylbutanoic acid is a useful research compound. Its molecular formula is C18H20ClNO3 and its molecular weight is 333.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

58336-66-6

Molecular Formula

C18H20ClNO3

Molecular Weight

333.8 g/mol

IUPAC Name

2-[4-[(4-chloroanilino)methyl]phenoxy]-2-methylbutanoic acid

InChI

InChI=1S/C18H20ClNO3/c1-3-18(2,17(21)22)23-16-10-4-13(5-11-16)12-20-15-8-6-14(19)7-9-15/h4-11,20H,3,12H2,1-2H3,(H,21,22)

InChI Key

ZVNLRFIXKURKHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)O)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

At room temperature, 18.6 g of tribromomethane is added dropwise to a solution of 10 g of 4-(4-chloroanilinomethyl)phenol, 50 ml of methyl ethyl ketone, 13.8 g of powdery potassium hydroxide in 100 ml of dioxane. The mixture is refluxed under heating for 5 hours and then distilled under reduced pressure to remove the solvent, and water is added to the residue. The solution is washed with ether, thereafter adjusted to pH 4 with 10% hydrochloric acid and extracted with ethyl acetate. The extract is washed with water and dried. The solvent is distilled off from the dried extract under reduced pressure, and the resulting residue is dissolved in an aqueous solution of 2.83 g of sodium bicarbonate in 100 ml of water at 50° C. The solution is washed twice with ethyl acetate. The aqueous layer is separated and adjusted to pH 4 with 10% hydrochloric acid and extracted twice with ethyl acetate. The extract is washed with water and dried. After distilling off the solvent from the dried extract, the residue is washed with diisopropyl ether. The precipitated crystals are collected by filtration to give 4.2 g of 2-{4-(4-chloroanilinomethyl)phenoxy}-2-methylbutyric acid, mp 152° to 153° C.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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